3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride
Overview
Description
3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride is a chemical compound with the molecular formula C8H7Cl2N3S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carboxylic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation, while reducing agents like sodium borohydride (NaBH4) are used for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aniline derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biological Studies: It serves as a tool for studying the biological activity of thiadiazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential bacterial proteins by binding to bacterial ribosomes . For its anticancer activity, it may induce apoptosis in cancer cells by disrupting DNA replication and cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzothiazole Derivatives: These compounds contain a benzothiazole ring and are also studied for their potential therapeutic applications.
Uniqueness
3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride is unique due to the presence of both the thiadiazole ring and the aniline moiety, which contribute to its distinct chemical and biological properties. The chlorine atom on the thiadiazole ring further enhances its reactivity and potential for chemical modifications .
Properties
IUPAC Name |
3-(5-chlorothiadiazol-4-yl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S.ClH/c9-8-7(11-12-13-8)5-2-1-3-6(10)4-5;/h1-4H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBVBENGODWKRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(SN=N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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